

# Application of Urethane Acrylate in Dental Composites: A Guide for Researchers

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Compound of Interest		
Compound Name:	Urethane acrylate	
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### Introduction

**Urethane acrylates**, particularly urethane dimethacrylate (UDMA), are increasingly utilized as key monomers in the organic matrix of dental resin composites.[1][2][3] They serve as a viable alternative to the traditionally used bisphenol A-glycidyl methacrylate (Bis-GMA), offering advantages such as lower viscosity, which can reduce the need for diluent monomers like triethylene glycol dimethacrylate (TEGDMA).[1][4] The urethane linkages in the monomer backbone can form strong hydrogen bonds, enhancing the durability of the composite matrix and its adhesion to tooth structures.[4] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development working with **urethane acrylate**-based dental composites.

## **Key Properties and Advantages**

**Urethane acrylate**-based dental composites exhibit a range of desirable properties, making them suitable for restorative dentistry.[1][5] These properties are often tunable by modifying the monomer composition and filler content.[6][7]

Advantages of **Urethane Acrylate** in Dental Composites:

• Improved Mechanical Properties: Formulations with **urethane acrylates** can achieve high flexural strength and modulus, contributing to the longevity of dental restorations.[1][5][8]



- Lower Polymerization Shrinkage: Compared to some traditional monomers, certain novel urethane-dimethacrylate formulations have demonstrated lower polymerization shrinkage, which can minimize stress at the restoration-tooth interface and reduce the risk of microleakage.[1][5]
- High Degree of Conversion: A high degree of conversion of the monomer to polymer is crucial for the final properties and biocompatibility of the composite. **Urethane acrylate** systems can achieve a high degree of conversion upon photopolymerization.[1][5][8]
- Good Biocompatibility: Studies have indicated that **urethane acrylate**-based photopolymer resins can be non-toxic, a critical requirement for dental materials.[6][7][9]
- Reduced Water Sorption and Solubility: The development of hydrophobic urethane dimethacrylate monomers can lead to composites with reduced water uptake and solubility, which is significant for the long-term stability of the restoration in the oral environment.[10]

## Data Presentation: Performance of Urethane Acrylate-Based Composites

The following tables summarize quantitative data from various studies on the performance of dental composites containing **urethane acrylates**.

Table 1: Mechanical Properties of Urethane Acrylate (UA)-Based Photopolymer Resins



Material Group	Flexural Strength (MPa)	Flexural Modulus (GPa)	Shore Hardness (D)
Aliphatic Urethane Hexa-acrylate (87A)	85.3 ± 5.8	2.1 ± 0.2	85.2 ± 1.5
Aromatic Urethane Hexa-acrylate (88A)	82.1 ± 6.3	2.3 ± 0.1	86.1 ± 1.1
Aliphatic UA (588)	88.7 ± 4.9	2.2 ± 0.2	84.8 ± 1.3
Aliphatic Urethane Triacrylate (594)	75.4 ± 7.1	1.8 ± 0.3	82.5 ± 1.7
High-Functional Aliphatic UA (5812)	90.2 ± 5.5	2.4 ± 0.2	86.5 ± 1.2
Commercial Control (BB base)	70.5 ± 6.9	1.9 ± 0.2	83.1 ± 1.4

Data adapted from Tzeng et al. (2021) after 15 minutes of UV exposure.[6][7]

Table 2: Physicochemical Properties of Novel Urethane-Dimethacrylate (UDMA) Formulations

Formulation	Degree of Conversion (%)	Polymerization Shrinkage (%)	Water Sorption (µg/mm³)	Water Solubility (µg/mm³)
Novel UDMA with TEGDMA	75-85	3.5-4.5	15-25	0.5-1.5
Bis- GMA/TEGDMA (Control)	60-70	4.0-5.0	25-35	1.0-2.0
UDMA Homopolymer	65-75	4.5-5.5	20-30	0.8-1.8

Data synthesized from multiple sources for illustrative comparison. [1][5][11]



### **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and practices in dental materials research.

## Protocol 1: Synthesis of Urethane Dimethacrylate (UDMA) Monomer

This protocol describes a general, multi-step synthesis route for a novel urethanedimethacrylate monomer containing quaternary ammonium groups, which can impart antibacterial properties.[12]

#### Materials:

- Methyl methacrylate (MMA)
- N-methyldiethanolamine (MDEA)
- Potassium carbonate (K₂CO₃) Catalyst
- Phenothiazine (PTZ) Inhibitor
- Toluene Solvent
- 1-bromohexadecane
- 2,4,4-trimethylhexamethylene diisocyanate (TMDI)

#### Procedure:

- Transesterification:
  - In a round-bottomed flask equipped with a distillation column, combine MMA, MDEA, and toluene.
  - Add K₂CO₃ (8 wt.%) as a catalyst and PTZ (500 ppm) as an inhibitor.



 Heat the mixture and carry out the reaction until the temperature at the head of the distillation column reaches 100°C (approximately 2.5 hours). This step synthesizes N,N-(2-hydroxyethyl)methylaminoethyl methacrylate (HAMA).[13]

#### N-alkylation:

- Perform N-alkylation of the synthesized HAMA with 1-bromohexadecane. This step introduces the quaternary ammonium group.
- Urethane Synthesis:
  - Conduct an addition reaction between the hydroxyl group of the product from the previous step and the isocyanate groups of TMDI to form the final urethane-dimethacrylate monomer.[12]
- Characterization:
  - Confirm the chemical structure of the intermediate and final products using <sup>1</sup>H NMR, <sup>13</sup>C
     NMR, and ATR-FTIR analysis.[12]

## Protocol 2: Determination of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that influences the mechanical properties and biocompatibility of the dental composite.[14][15][16]

Materials and Equipment:

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Uncured and cured composite samples.
- · Curing light unit.

#### Procedure:

Uncured Spectrum:



- Place a small amount of the uncured composite paste on the ATR crystal.
- Record the FTIR spectrum. Identify the absorbance peak of the aliphatic C=C double bond (typically around 1638 cm<sup>-1</sup>).[14][15]
- Identify an internal standard peak that does not change during polymerization. For UDMA-based composites, the N-H absorbance peak (around 1537 cm<sup>-1</sup>) can be used.[14]

#### • Curing:

- Cure the composite sample directly on the ATR crystal according to the manufacturer's instructions for the specified time (e.g., 20 or 60 seconds).
- Cured Spectrum:
  - Immediately after curing, record the FTIR spectrum of the polymerized sample.
- Calculation:
  - Determine the ratio of the absorbance of the aliphatic C=C peak to the internal standard peak for both the uncured and cured spectra.
  - Calculate the degree of conversion (DC) using the following formula: DC (%) = [1 (Absorbance\_C=C\_cured / Absorbance\_Internal\_cured) / (Absorbance\_C=C\_uncured /
     Absorbance\_Internal\_uncured)] \* 100

## Protocol 3: Flexural Strength and Modulus Testing (ISO 4049)

This protocol follows the ISO 4049 standard for determining the flexural properties of polymer-based restorative materials.[17][18][19]

#### Materials and Equipment:

- Molds for specimen preparation (25 mm x 2 mm x 2 mm).[17]
- Composite material.



- · Curing light unit.
- Universal testing machine with a three-point bending fixture.

#### Procedure:

- Specimen Preparation:
  - Fill the molds with the uncured composite material, taking care to avoid voids.
  - Cover the mold with a transparent matrix strip and a glass slide to create a flat surface.
  - Light-cure the specimens from both sides according to the manufacturer's instructions, ensuring complete polymerization.
  - Remove the cured specimens from the molds and store them in distilled water at 37°C for 24 hours before testing.

#### Testing:

- Mount the specimen on the three-point bending fixture of the universal testing machine with a support span of 20 mm.[17]
- Apply a load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.[17]

#### Calculation:

- Flexural Strength ( $\sigma$ ) is calculated using the formula:  $\sigma$  = 3FL / 2bh<sup>2</sup>
  - Where F is the maximum load at fracture, L is the span length, b is the width, and h is the thickness of the specimen.
- Flexural Modulus (E) is calculated from the slope of the initial linear portion of the loaddeflection curve.

### **Protocol 4: Cytotoxicity Assessment (MTT Assay)**

### Methodological & Application





The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method to evaluate the in vitro cytotoxicity of dental materials.[6][7]

#### Materials and Equipment:

- L929 fibroblast cell line (or other relevant cell line).
- Culture medium (e.g., DMEM with 10% FBS).
- Cured composite specimens.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- DMSO (Dimethyl sulfoxide).
- · 96-well plates.
- Incubator (37°C, 5% CO<sub>2</sub>).
- Microplate reader.

#### Procedure:

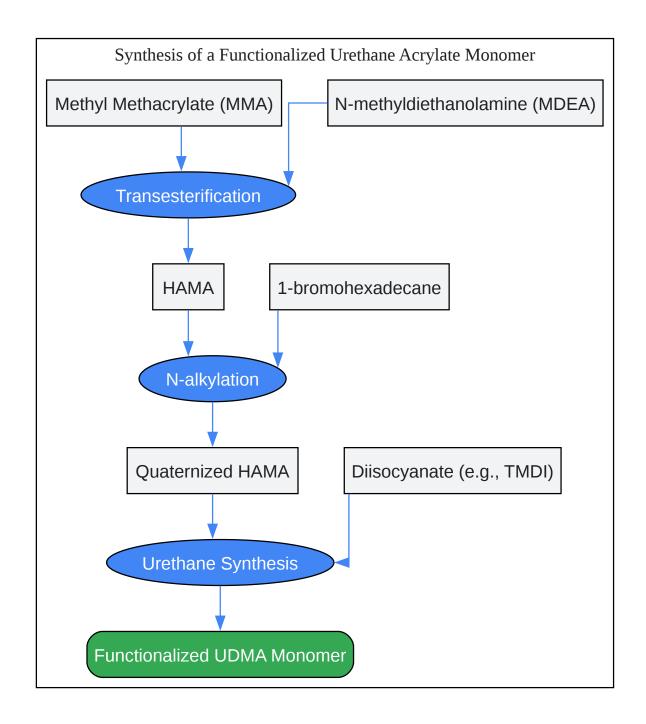
- Eluate Preparation:
  - Prepare extracts of the cured composite materials by incubating them in the culture medium for a specified period (e.g., 24 hours) at 37°C. The surface area of the material to the volume of the medium should be standardized.
- Cell Seeding:
  - Seed L929 cells into 96-well plates at a predetermined density and allow them to attach overnight.
- Exposure:
  - Remove the culture medium and replace it with the prepared material extracts. Include a
    negative control (fresh medium) and a positive control (a known cytotoxic substance).



- Incubate the cells with the extracts for 24, 48, or 72 hours.
- MTT Assay:
  - After the exposure period, remove the extracts and add MTT solution to each well.
  - Incubate for a few hours, allowing viable cells to metabolize MTT into formazan crystals.
  - Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measurement:
  - Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
- Analysis:
  - Express the cell viability as a percentage relative to the negative control. A cell viability above 70% is generally considered non-toxic.[6]

## Visualizations Synthesis of Urethane Acrylate Monomer



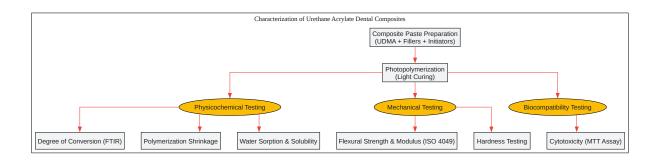


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Caption: Workflow for the synthesis of a functionalized urethane acrylate monomer.

## **Experimental Workflow for Composite Characterization**





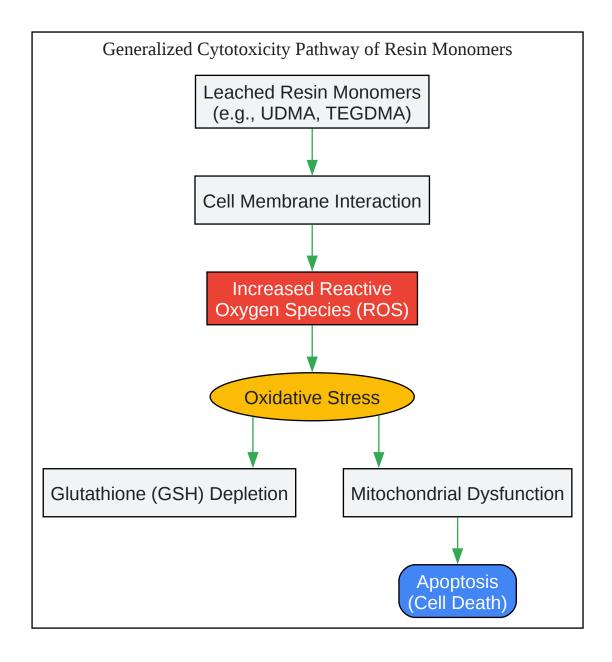
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Caption: Experimental workflow for the characterization of dental composites.

### **Signaling Pathway for Cytotoxicity**

While specific signaling pathways for **urethane acrylate** cytotoxicity are not extensively detailed in the provided search results, a general pathway for resin monomer-induced cytotoxicity involves oxidative stress.





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Caption: A generalized signaling pathway for resin monomer-induced cytotoxicity.

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